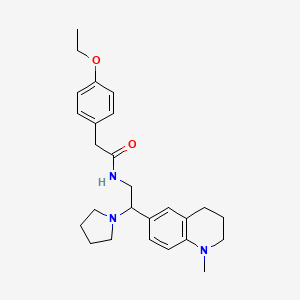
2-(4-ethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-ethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide" is a structurally complex molecule that may be related to the family of acetamides with potential biological activity. While the provided papers do not directly discuss this compound, they offer insights into similar molecules that could help infer the properties and activities of the compound .
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides involves the introduction of various substituents at the carbon adjacent to the amide nitrogen (C1). The paper by explores the synthesis of a series of these compounds, with variations in N-acyl, N-alkyl, and amino functions. The optimal compound identified in this study features a 1-methylethyl substituent at C1 and a 3,4-dichlorophenyl group. This suggests that the synthesis of the compound would likely involve similar strategies, possibly utilizing racemic or chiral amino acids to introduce the tetrahydroquinolinyl and pyrrolidinyl substituents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity as kappa-opioid agonists. The study indicates that the presence of substituted-aryl groups at C1 significantly affects the potency of these compounds. Therefore, the ethoxyphenyl and tetrahydroquinolinyl groups in the compound of interest are likely to influence its binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Although the specific chemical reactions of "2-(4-ethoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide" are not detailed in the provided papers, the photochemically induced cyclization of related compounds is discussed in . This process is used to synthesize phenanthrene ring systems, which could be a relevant reaction for constructing the complex molecular framework of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and stability. While the papers do not provide specific data on the compound , the potent biological activity and analgesic effects of similar molecules, as reported in , suggest that the compound may also exhibit significant pharmacological properties. The introduction of the tetrahydroquinolinyl and pyrrolidinyl groups could further modulate these properties, potentially enhancing the compound's activity or altering its pharmacokinetic profile.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
The chemical complexity of the specified acetamide derivative suggests its potential utility in medicinal chemistry. For instance, the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives through Lewis acid-catalyzed reactions showcases the compound's relevance in generating novel pharmacophores (Lu & Shi, 2007). These derivatives are key scaffolds in drug discovery, contributing to the development of new therapeutic agents with potential activity against various diseases. Such synthetic methodologies underscore the importance of the compound in exploring new chemical entities for drug development.
Insecticidal and Agricultural Research
Compounds structurally related to the specified acetamide derivative have shown significant insecticidal activities. A study by Bakhite et al. (2014) introduced pyridine derivatives with pronounced toxicity against cowpea aphid, highlighting the compound's potential application in developing new insecticides (Bakhite et al., 2014). These findings are crucial for agricultural research, offering a pathway to safer and more effective pest control solutions that could enhance crop protection and yield.
Environmental and Chemical Safety Studies
The comparative metabolism study of chloroacetamide herbicides in human and rat liver microsomes by Coleman et al. (2000) provides insights into the environmental and safety aspects of chemicals related to the specified acetamide derivative (Coleman et al., 2000). Understanding the metabolic pathways and potential toxicological impacts of structurally similar compounds is essential for assessing environmental risks and ensuring chemical safety.
Advanced Materials and Chemical Sensing
Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, such as the study by Karmakar et al. (2007), hints at the potential of the specified acetamide derivative in the development of new materials or chemical sensors (Karmakar et al., 2007). These compounds' unique structural features could lead to applications in detecting specific ions or molecules, contributing to advancements in chemical sensing technologies.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-3-31-23-11-8-20(9-12-23)17-26(30)27-19-25(29-15-4-5-16-29)22-10-13-24-21(18-22)7-6-14-28(24)2/h8-13,18,25H,3-7,14-17,19H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFCIHAXOIITPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

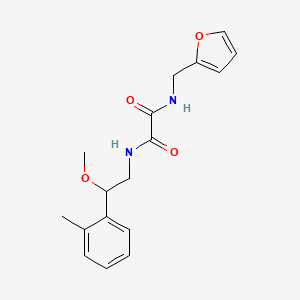

![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)


![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)
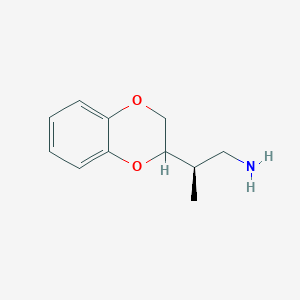
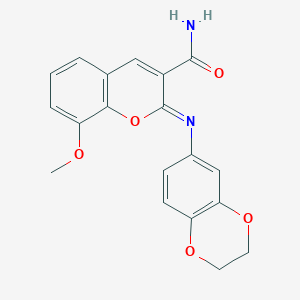
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-phenylacetamide](/img/structure/B2499604.png)
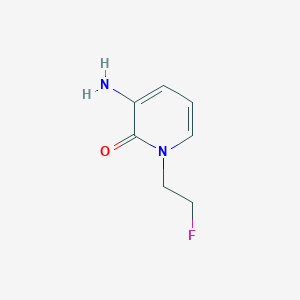

![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)